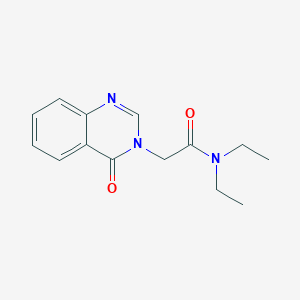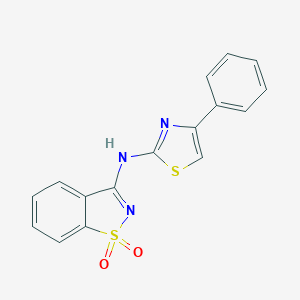![molecular formula C17H11F3N8 B277658 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, also known as MPTP, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is metabolized by monoamine oxidase B (MAO-B) in the brain to form MPP+, a highly toxic metabolite that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of dopaminergic neurons, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine-induced neurotoxicity leads to a range of biochemical and physiological effects, including decreased dopamine levels, motor impairment, and cognitive deficits. These effects are similar to those observed in Parkinson's disease patients, making 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine a valuable tool for studying the disease and potential therapeutic interventions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in lab experiments is its selectivity for dopaminergic neurons, which allows for targeted destruction of these cells. However, 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine-induced neurotoxicity is irreversible, making it difficult to study the long-term effects of Parkinson's disease. Additionally, the use of 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in animal models raises ethical concerns due to the similarity of its effects to Parkinson's disease in humans.
Zukünftige Richtungen
Future research on 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine could focus on developing new animal models of Parkinson's disease that more closely mimic the disease in humans. Additionally, studies could investigate potential therapeutic interventions for Parkinson's disease using 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine as a tool for drug discovery. Finally, research could focus on developing alternative methods for studying Parkinson's disease that do not rely on the use of 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine-induced neurotoxicity.
Synthesemethoden
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine can be synthesized using a multi-step process involving the reaction of pyrazine, 4-methylphenylhydrazine, and trifluoromethylpyrimidine. The reaction mixture is then heated to form 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease in animal models. This makes 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine a valuable tool for studying the pathophysiology of Parkinson's disease and potential therapeutic interventions.
Eigenschaften
Molekularformel |
C17H11F3N8 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
5-[1-(4-methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H11F3N8/c1-10-2-4-11(5-3-10)28-16(25-26-27-28)12-8-23-15(13-9-21-6-7-22-13)24-14(12)17(18,19)20/h2-9H,1H3 |
InChI-Schlüssel |
HMEZLYOSKFZVRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)

![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277585.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)


![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)